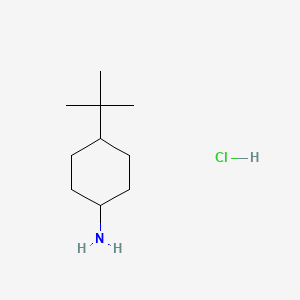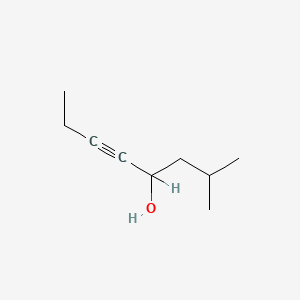
2-Methyl-5-octyn-4-ol
Overview
Description
2-Methyl-5-octyn-4-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .
Molecular Structure Analysis
The IUPAC name for 2-Methyl-5-octyn-4-ol is 2-methyloct-5-yn-4-ol . The InChI representation isInChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 . The Canonical SMILES representation is CCC#CC(CC(C)C)O . Physical And Chemical Properties Analysis
2-Methyl-5-octyn-4-ol has a density of 0.9±0.1 g/cm3, a boiling point of 171.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.5±6.0 kJ/mol, and the flash point is 62.0±11.4 °C . The index of refraction is 1.457, and the molar refractivity is 43.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
1. Pheromone Chemistry
A study on the pheromone chirality of the African palm weevil and the palmetto weevil showed the use of similar compounds to 2-Methyl-5-octyn-4-ol, like 3-methyl-octan-4-ol and 5-methyl-octan-4-ol. These compounds were used to monitor and manage populations of these palm weevils, highlighting the significance of such molecules in entomological research (Perez et al., 1994).
2. Catalysis and Kinetics
In catalysis, the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst was extensively studied, providing insights into the kinetics and selectivity of the process. This study is crucial for understanding the behavior of similar compounds in industrial catalytic processes (Vernuccio et al., 2016).
3. Optical and Spectroscopic Properties
Research into the optical and spectroscopic properties of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (a compound related to 2-Methyl-5-octyn-4-ol) contributes to the field of materials science. This compound's properties were analyzed using quantum mechanical calculations, highlighting its potential in various scientific applications (Praveenkumar et al., 2021).
4. Corrosion Inhibition
Acetylenic alcohols similar to 2-Methyl-5-octyn-4-ol have been investigated for their role in inhibiting acid corrosion of metals like nickel. These studies are significant in materials science and engineering, particularly for protecting metals in corrosive environments (Frignani et al., 1998).
5. Radical Scavenging Activity
An exploratory study on the peroxyl-radical-scavenging activity of compounds like 2,6-dimethyl-5-hepten-2-ol, which share structural similarities with 2-Methyl-5-octyn-4-ol, indicates potential applications in antioxidant research. These compounds exhibited significant anti-peroxyl radical activity, which is relevant in the study of oxidative stress and related disorders (Stobiecka et al., 2016).
Safety And Hazards
For safety, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of a fire, use CO2, dry chemical, or foam for extinction . The compound should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
2-methyloct-5-yn-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQRUFRRPFNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976086 | |
| Record name | 2-Methyloct-5-yn-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-octyn-4-ol | |
CAS RN |
60657-70-7 | |
| Record name | 2-Methyl-5-octyn-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloct-5-yn-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




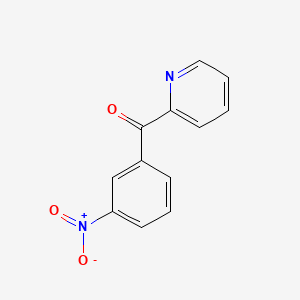
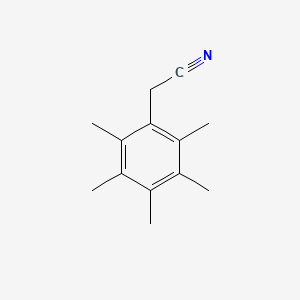

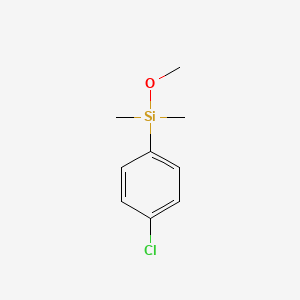
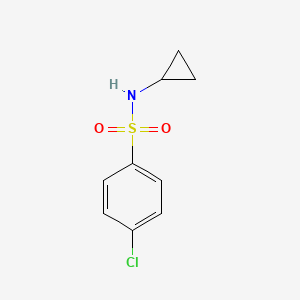
![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)
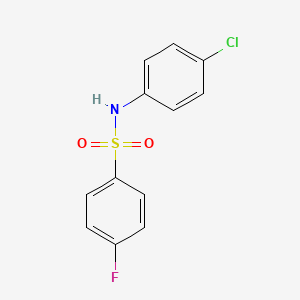
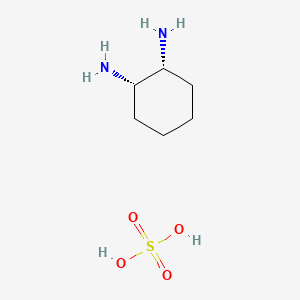
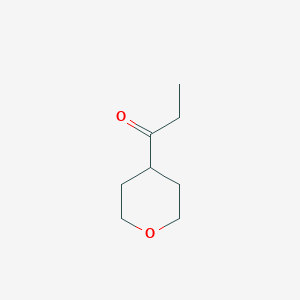
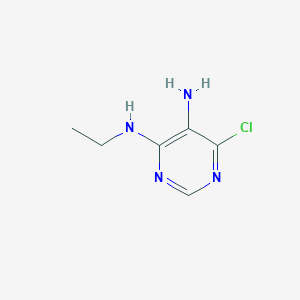
![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
